molecular formula C9H14ClNO4S B8024854 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride

2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride

Cat. No.: B8024854
M. Wt: 267.73 g/mol
InChI Key: SARHXLDUVGXGQP-UHFFFAOYSA-N
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Description

2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride (CAS 1384429-47-3) is a thiomorpholine derivative with a propargyl (prop-2-yn-1-yl) substitution at the 4-position of the sulfone-containing heterocyclic ring. Its molecular formula is C₆H₁₂ClNO₄S, with a molecular weight of 229.68 g/mol . The compound features an acetic acid moiety attached to the 3-position of the thiomorpholine ring, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. Structurally, the propargyl group introduces a reactive alkyne functionality, which may influence its chemical reactivity and biological interactions.

This compound is classified as an organic intermediate, primarily utilized in research and development for pharmaceutical and chemical synthesis.

Properties

IUPAC Name

2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S.ClH/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12;/h1,8H,3-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHXLDUVGXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCS(=O)(=O)CC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride typically involves multiple steps. One common approach starts with the formation of the thiomorpholine ring, followed by the introduction of the prop-2-yn-1-yl group and the dioxo functionalities. The final step involves the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The prop-2-yn-1-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of thiomorpholine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting that 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride may possess similar properties .

Biochemical Research

This compound can serve as a biochemical probe to study enzyme mechanisms involving thiol groups or to investigate the role of sulfur-containing compounds in biological systems.

Case Study: Enzyme Inhibition
In vitro studies have indicated that thiomorpholine derivatives can inhibit specific enzymes involved in metabolic pathways. For example, research has demonstrated that compounds with similar structures can inhibit glutathione S-transferases (GSTs), which play crucial roles in detoxification processes .

Agricultural Chemistry

There is emerging interest in the application of this compound in agrochemicals, particularly as a potential fungicide or herbicide due to its unique chemical structure.

Case Study: Fungicidal Activity
Experimental results have shown that related thiomorpholine compounds exhibit antifungal activity against plant pathogens such as Fusarium spp., indicating a potential application for crop protection .

Mechanism of Action

The mechanism of action of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride can be contextualized by comparing it to analogous thiomorpholine and sulfur-containing derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Substituent Effects
Target Compound : this compound Propargyl group at 4-position; acetic acid at 3-position; hydrochloride salt C₆H₁₂ClNO₄S 229.68 Propargyl group enhances reactivity (alkyne) and may improve metabolic stability. Hydrochloride salt increases aqueous solubility.
2-(4-Methyl-1,1-dioxo-thiomorpholin-3-yl)acetic acid hydrochloride Methyl group at 4-position; acetic acid at 3-position; hydrochloride salt C₇H₁₂ClNO₄S ~241.7 (estimated) Methyl substitution reduces steric hindrance compared to propargyl, potentially increasing bioavailability but decreasing metabolic stability.
1,1-Dioxo-thiomorpholine-3-carboxylic acid hydrochloride Carboxylic acid directly attached to thiomorpholine ring; hydrochloride salt C₅H₁₀ClNO₄S 215.65 Carboxylic acid moiety increases acidity and polarity, potentially limiting membrane permeability.
2-(1,1-Dioxo-thian-4-yl)-2-hydroxyacetic acid Thian ring (6-membered sulfur ring); hydroxyl group on acetic acid C₇H₁₂O₅S 208.24 Hydroxyl group enhances hydrogen-bonding capacity, improving solubility but possibly reducing stability. Thian ring alters ring strain and conformational flexibility.
2-(1,1-Dioxo-benzothiophen-3-yl)acetic acid Benzothiophene fused ring system; acetic acid moiety C₁₀H₁₀O₄S 226.25 Aromatic benzothiophene increases rigidity and π-π stacking potential, enhancing receptor binding but reducing solubility.

Biological Activity

2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the thiomorpholine family, characterized by the presence of sulfur and nitrogen atoms in its structure. The molecular formula is C7H11NO2SC_7H_{11}NO_2S, with a molecular weight of approximately 173.23 g/mol. Its structural uniqueness contributes to its diverse biological activity.

The biological effects of this compound are attributed to its ability to interact with various biomolecular targets. It may function by:

  • Inhibition of Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act on certain receptors, influencing physiological processes such as pain perception and inflammation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that related compounds showed high activity against various bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-HIV Activity

Thiomorpholine derivatives have been investigated for their anti-HIV activity. A study highlighted that compounds similar to this compound exhibited significant inhibition of HIV replication in vitro. The mechanism involves interference with viral entry or replication processes .

Analgesic Effects

There is emerging evidence suggesting analgesic properties associated with this compound. In animal models, it has been shown to reduce pain responses through mechanisms that may involve central nervous system pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with thiomorpholine derivatives resulted in improved outcomes compared to standard antibiotics .
  • HIV Replication Inhibition : In vitro studies showed that the compound effectively reduced HIV viral load in cultured human lymphocytes, indicating its potential as an antiretroviral agent .
  • Pain Management : A study assessing the analgesic effects in rodents found that administration of the compound led to a significant reduction in pain-related behaviors, suggesting its utility in pain management therapies .

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